tert-Butyl (cis-3-(hydroxymethyl)-3-methylcyclobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (cis-3-(hydroxymethyl)-3-methylcyclobutyl)carbamate is a chemical compound with the molecular formula C10H19NO3 It is a derivative of carbamic acid and features a cyclobutane ring substituted with a hydroxymethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (cis-3-(hydroxymethyl)-3-methylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutane derivative. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (cis-3-(hydroxymethyl)-3-methylcyclobutyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxymethyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (cis-3-(hydroxymethyl)-3-methylcyclobutyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for studying the metabolism of carbamate derivatives in biological systems.
Medicine
In medicine, derivatives of this compound may have potential applications as pharmaceutical intermediates. The carbamate group is a common functional group in many drugs, and modifying this compound could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its unique structural properties make it a valuable component in the design of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (cis-3-(hydroxymethyl)-3-methylcyclobutyl)carbamate involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The hydroxymethyl group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-(hydroxymethyl)cyclobutyl)carbamate
- tert-Butyl (cis-3-(hydroxymethyl)cyclopentyl)carbamate
- tert-Butyl (trans-3-(hydroxymethyl)cyclobutyl)carbamate
Uniqueness
tert-Butyl (cis-3-(hydroxymethyl)-3-methylcyclobutyl)carbamate is unique due to the presence of both a hydroxymethyl group and a methyl group on the cyclobutane ring. This specific substitution pattern imparts distinct chemical and physical properties to the compound, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)-3-methylcyclobutyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-8-5-11(4,6-8)7-13/h8,13H,5-7H2,1-4H3,(H,12,14) |
InChI Key |
ZOLDCWHXROBGFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)NC(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.